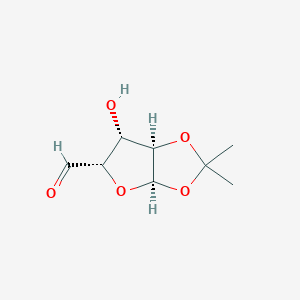

5-醛基-1,2-O-异丙叉-α-D-木糖呋喃糖

描述

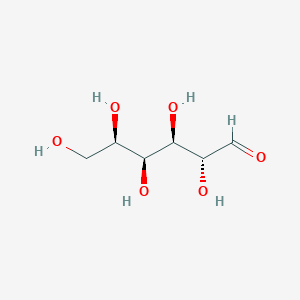

1,2-O-ISOPROPYLIDENE-alpha-D-XYLO-PENTODIALDO-1,4-FURANOSE, also known as IPXF, is a furanose sugar derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. IPXF is a cyclic acetal that is synthesized from xylose, a five-carbon sugar, and isopropylidene, a protective group commonly used in organic synthesis.

科学研究应用

蛋白质组学研究

该化合物用于蛋白质组学研究 . 蛋白质组学是大规模研究蛋白质,尤其是它们的结构和功能的学科。该领域对于理解许多生物过程至关重要。

生物医学应用

5-醛基-1,2-O-异丙叉-α-D-木糖呋喃糖被描述为生物医学领域中不可或缺的化合物 . 它在合成许多药物和化学品方面具有广泛的应用。

抗炎药的合成

该化合物的一种应用是在合成抗炎药方面 . 这些是用于减少炎症或肿胀的药物或物质。

抗病毒药物

该化合物还用于合成抗病毒药物 . 这些是一类专门用于治疗病毒感染的药物。

基于碳水化合物的分子

5-醛基-1,2-O-异丙叉-α-D-木糖呋喃糖用于合成基于碳水化合物的分子 . 这些分子在医学、研究和工业等各个领域具有广泛的应用。

药物前体

1,2-O-异丙叉-5-O-对甲苯磺酰基-α-D-木糖呋喃糖是一种相关化合物,用作合成针对特定疾病或状况的药物的前体 .

属性

IUPAC Name |

(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCFFAQYBYYGI-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452541 | |

| Record name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53167-11-6 | |

| Record name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

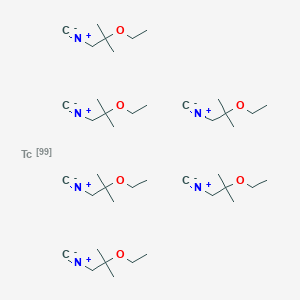

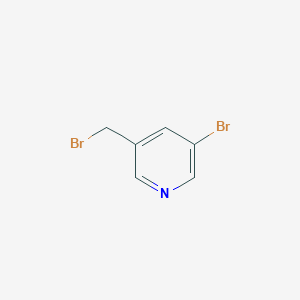

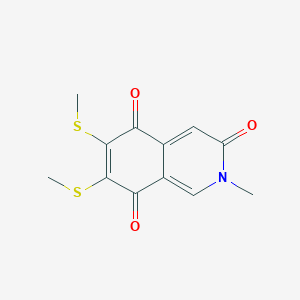

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?

A1: While the provided abstracts do not contain the exact molecular formula and weight, they highlight significant structural information:

- Dimeric Form: The compound exists as a dimer in its crystalline state.

- Twist-Boat Conformation: In CDCl3 and CD3OD solutions, it adopts a twist-boat conformation.

Q2: How is 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose used in the synthesis of other compounds?

A2: The research highlights the use of this compound as a starting material for the synthesis of various derivatives:

- Fluoroalkylated Sugars: It serves as a precursor for synthesizing trifluoromethyl and perfluoroalkyl derivatives of sugars. This is achieved through organometallic reactions with perfluoroalkyl Grignard reagents or f-alkyltrimethylsilanes.

- Stereoselective Synthesis: The reactions exhibit varying degrees of stereoselectivity depending on the metal employed, allowing for the controlled synthesis of specific diastereomers.

Q3: What are the potential applications of the derivatives synthesized from 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose?

A3: The synthesized derivatives have potential applications in various fields:

- Surfactants: The amphiphilic nature of some deprotected fluoroalkylated sugars makes them potential candidates for surfactant applications.

- Liquid Crystals: Certain derivatives exhibit liquid crystal properties, both thermotropic and lyotropic, indicating potential use in display technologies and other areas utilizing liquid crystals.

- Nucleosides: The synthesis of trifluoromethylated nucleoside analogs, using the compound as a precursor, opens possibilities in developing novel antiviral agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)